
1-Butanamine, N-ethyl-N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanamine, N-ethyl-N-methyl- is an organic compound with the molecular formula C7H17N and a molecular weight of 115.2166 g/mol . It is a tertiary amine, meaning it has three alkyl groups attached to the nitrogen atom. This compound is also known by its IUPAC name, N-ethyl-N-methylbutan-1-amine .
準備方法
The synthesis of 1-Butanamine, N-ethyl-N-methyl- can be achieved through various methods. One common synthetic route involves the alkylation of butanamine with ethyl and methyl halides under basic conditions. The reaction typically proceeds as follows:
Alkylation Reaction: Butanamine is treated with ethyl bromide and methyl iodide in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetone at elevated temperatures.
Industrial Production: Industrially, this compound can be produced through continuous flow processes where butanamine is reacted with ethyl and methyl halides in a reactor system designed for high efficiency and yield.
化学反応の分析
1-Butanamine, N-ethyl-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur where the nitrogen atom is replaced by other nucleophiles like halides or hydroxides under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions include amine oxides, secondary amines, and substituted amines.
科学的研究の応用
1-Butanamine, N-ethyl-N-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as a catalyst in certain polymerization reactions.
作用機序
The mechanism by which 1-Butanamine, N-ethyl-N-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The pathways involved include binding to specific receptors or enzymes, leading to changes in biochemical processes.
類似化合物との比較
1-Butanamine, N-ethyl-N-methyl- can be compared with other similar compounds such as:
1-Butanamine, N-ethyl-: This compound has one less methyl group attached to the nitrogen atom, making it a secondary amine.
1-Butanamine, N-methyl-: This compound has one less ethyl group attached to the nitrogen atom, also making it a secondary amine.
N,N-Dimethylethanamine: This compound has two methyl groups attached to the nitrogen atom, making it a tertiary amine but with a shorter carbon chain.
The uniqueness of 1-Butanamine, N-ethyl-N-methyl- lies in its specific alkyl group arrangement, which influences its chemical reactivity and applications.
特性
CAS番号 |
66225-40-9 |
|---|---|
分子式 |
C7H17N |
分子量 |
115.22 g/mol |
IUPAC名 |
N-ethyl-N-methylbutan-1-amine |
InChI |
InChI=1S/C7H17N/c1-4-6-7-8(3)5-2/h4-7H2,1-3H3 |
InChIキー |
WOLFCKKMHUVEPN-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


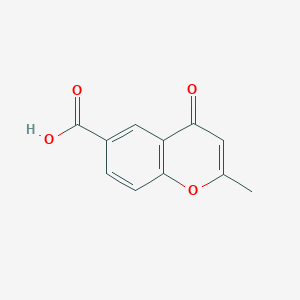

![11-(3-Biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13690843.png)
![Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate](/img/structure/B13690847.png)
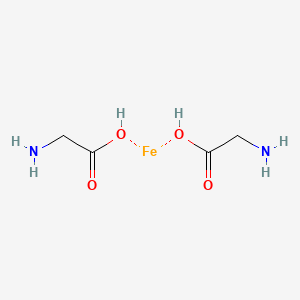
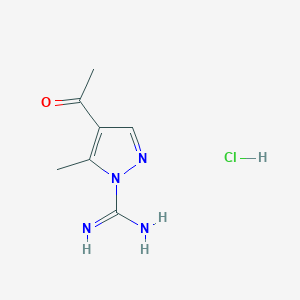
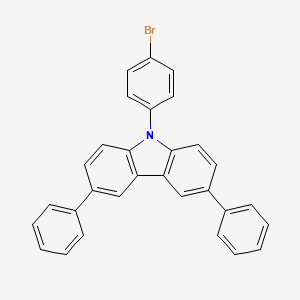
![Methyl 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13690876.png)
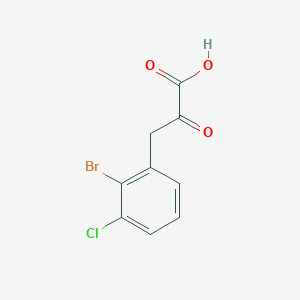


![(S)-6-Cbz-5-Boc-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B13690890.png)
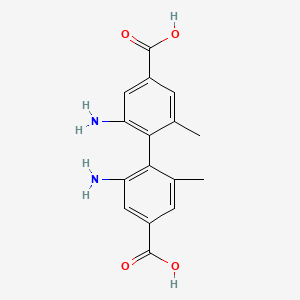
![5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane](/img/structure/B13690902.png)
